4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol
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Overview
Description
4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is an organic compound with the molecular formula C₁₃H₉BrINO. It is characterized by the presence of both bromine and iodine atoms attached to a phenolic structure, making it a compound of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-iodoaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the imine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different halogens or functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Scientific Research Applications
4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol
- 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}phenol
- 4-Bromo-2-{[(4-methylphenyl)imino]methyl}phenol
Uniqueness
4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens provides distinct electronic and steric properties compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-[(4-iodophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrINO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIROWRIICBWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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